d-Ribose-1-d

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Ribose is a naturally occurring monosaccharide found in the cells and particularly in the mitochondria, which is essential in energy production . It is a key component of numerous biomolecules involved in many important metabolic pathways . D-ribose 1-phosphate is a ribose monophosphate that is D-ribose substituted at position 1 by a phosphate group .

Synthesis Analysis

The regioselective synthesis of ribonucleosides via direct ribosylation of nucleobases is a major synthetic challenge . A regioselective Ti-catalysed ribosylation method for the synthesis of purine and pyrimidine ribonucleosides has been reported . D-ribose has also been used to prevent post-workout cramps, pain, and stiffness in patients with a rare condition called AMPD deficiency .

Molecular Structure Analysis

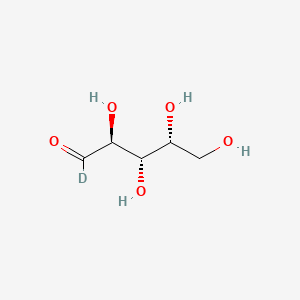

D-Ribose is a five-carbon sugar molecule with the molecular formula C5H10O5 . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms . The chemical structure of D-Ribose consists of a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom .

Chemical Reactions Analysis

D-ribose is involved in several chemical reactions. For instance, it is a part of the reaction mixtures containing 80 mM D-ribose, and LDL (62.5 µg/ml) was incubated at 37°C for two weeks . The degradation of 2-deoxy-D-ribose was measured by adding l mL of 2.8% (w/v) trichloroacetic acid, 1 mL of 1% (w/v) thiobarbituric acid followed by heating at 100°C for 10 min .

Physical and Chemical Properties Analysis

D-Ribose is a highly water-soluble 5-carbon sugar, also known as D-furanose . Its molecular weight is 151.14 g/mol .

Aplicaciones Científicas De Investigación

Biosynthesis in Bacillus subtilis : D-Ribose is used in the commercial production of riboflavin. The biosynthesis of D-Ribose from xylose in Bacillus subtilis has been studied, revealing that genetic engineering can improve D-Ribose production. For example, a Bacillus subtilis strain deficient in transketolase (tkt) gene showed increased D-Ribose production when cultured with xylose and glucose (Park et al., 2006).

Enantio-preferential Stabilization : Studies have shown that D-Ribose is energetically stabilized relative to its L-enantiomer due to parity-violating weak interactions, which might explain why D-Ribose, rather than its L-enantiomer, is exclusively adopted in RNA of terrestrial organisms (Tranter, 1987).

Engineering Escherichia coli for Production : Research has been conducted on engineering Escherichia coli mutants to produce D-Ribose from glucose and xylose, a significant advancement in functional sugar production and potential application in antiviral drugs synthesis (GawandPratish & MahadevanRadhakrishnan, 2014).

Role in PARP-1 Automodification : D-Ribose is a component of NAD+, used by Poly(ADP-ribose) polymerase-1 (PARP-1) for automodification and has implications in cellular activities like DNA repair (Tao, Gao, & Hung‐wen Liu, 2009).

Influence on Protein Aggregation : D-Ribose is involved in the glycation of proteins, leading to the formation of advanced glycation end products (AGEs) that contribute to cell dysfunction and potentially cognitive impairments (Wei et al., 2012).

Photofragmentation Studies : Photofragmentation studies of D-Ribose have provided insights into the structural behavior of RNA and DNA sugars, enhancing understanding of molecular biology processes (Ha et al., 2011).

Impact on DNA Repair Synthesis : D-Ribose can inhibit DNA repair synthesis in human lymphocytes, suggesting its potential impact on cellular repair mechanisms (Zunica et al., 1986).

Mecanismo De Acción

Target of Action

D-[1-2H]ribose, also known as d-ribose-1-d or this compound, primarily targets the enzyme Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) . DprE1 is associated with a vital step of epimerisation in mycobacterial cell wall biosynthesis . It also targets the TRPM2 ion channel .

Mode of Action

D-[1-2H]ribose interacts with its targets and induces changes in their function. It is active in glycation, leading to the rapid production of advanced glycation end products (AGEs) in vitro and in vivo . It also activates central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle), increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .

Biochemical Pathways

D-[1-2H]ribose is involved in several biochemical pathways. It is a component of the D-ribose Transport Pathway, which is researched in relation to transport . It also participates in the pentose phosphate pathway (PPP), contributing to adenosine triphosphate (ATP) production . Supplemental D-ribose can bypass part of the PPP, providing an alternate source of 5-phospho-d-ribose 1-pyrophosphate for ATP production .

Pharmacokinetics

D-[1-2H]ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It rapidly disappears from plasma within less than 140 minutes . D-[1-2H]ribose follows a dose-dependent kinetic profile, with clearance seeming to follow first-order kinetics at low doses . It is partially recovered from urine, indicating it undergoes several metabolic pathways .

Result of Action

The action of D-[1-2H]ribose leads to various molecular and cellular effects. It induces protein aggregation, rapidly producing AGEs in vitro and in vivo . This ribosylation may be involved in cell dysfunction and subsequent cognitive impairments . It also enhances the recovery of ATP levels while reducing cellular injury .

Action Environment

The action of D-[1-2H]ribose can be influenced by environmental factors. For instance, the extracellular phosphate concentration and dissolved oxygen concentration can affect the flux through the PPP . Moreover, research showed that 10 µM–5 mM D-ribose could inhibit the extracellular polymeric substance (EPS) secretion of E. coli .

Análisis Bioquímico

Biochemical Properties

D-[1-2H]ribose plays a crucial role in several biochemical reactions. It is a key component in the pentose phosphate pathway, where it is converted into ribose-5-phosphate. This compound interacts with several enzymes, including ribokinase, which phosphorylates d-ribose to form ribose-5-phosphate . Additionally, D-[1-2H]ribose is involved in the synthesis of nucleotides and nucleic acids, interacting with enzymes such as ribose-phosphate diphosphokinase . These interactions are essential for the production of ATP, NADH, and other critical biomolecules.

Cellular Effects

D-[1-2H]ribose influences various cellular processes. It enhances ATP production, which is vital for cellular energy metabolism . This compound also affects cell signaling pathways and gene expression. For instance, it has been shown to modulate the activity of transcription factors and enzymes involved in oxidative stress responses . In certain cell types, exogenous D-[1-2H]ribose can induce apoptosis, highlighting its potential impact on cell viability and function .

Molecular Mechanism

At the molecular level, D-[1-2H]ribose exerts its effects through several mechanisms. It binds to and activates ribokinase, facilitating the conversion of d-ribose to ribose-5-phosphate . This activation is crucial for the pentose phosphate pathway and subsequent nucleotide synthesis. Additionally, D-[1-2H]ribose can undergo non-enzymatic glycation, forming advanced glycation end products (AGEs) that can alter protein function and gene expression . These molecular interactions underscore the compound’s role in cellular metabolism and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[1-2H]ribose can vary over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to D-[1-2H]ribose in vitro has been associated with changes in cellular function, including alterations in metabolic activity and increased formation of AGEs . These temporal effects are important for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of D-[1-2H]ribose vary with different dosages in animal models. Low doses of this compound have been shown to enhance cardiac function and improve energy metabolism . High doses can lead to adverse effects, including oxidative stress and tissue damage . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications of D-[1-2H]ribose.

Metabolic Pathways

D-[1-2H]ribose is involved in several metabolic pathways, primarily the pentose phosphate pathway . In this pathway, it is converted to ribose-5-phosphate by ribokinase, which then participates in nucleotide synthesis and energy production . Additionally, D-[1-2H]ribose can be metabolized through glycolysis and the tricarboxylic acid cycle, contributing to overall cellular energy metabolism . These pathways underscore the compound’s central role in cellular biochemistry.

Transport and Distribution

Within cells and tissues, D-[1-2H]ribose is transported and distributed through specific transporters and binding proteins . For example, GLUT2 has been identified as a transporter that facilitates the uptake of D-[1-2H]ribose into hepatic cells . Once inside the cell, D-[1-2H]ribose can be phosphorylated and incorporated into various metabolic pathways. Its distribution within tissues is influenced by factors such as blood flow and tissue-specific transporter expression .

Subcellular Localization

D-[1-2H]ribose is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, with different effects observed in distinct cellular compartments. For instance, in the cytoplasm, D-[1-2H]ribose participates in the pentose phosphate pathway, while in the mitochondria, it can influence energy production and oxidative stress responses . The subcellular localization of D-[1-2H]ribose is critical for its diverse biochemical roles.

Propiedades

IUPAC Name |

(3R,4R,5R)-2-deuteriooxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-ROIYBNBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

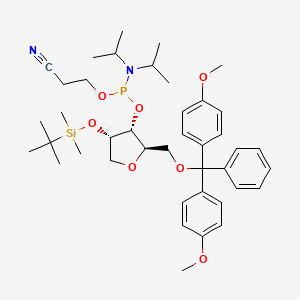

Isomeric SMILES |

[2H]C1([C@@H]([C@@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)